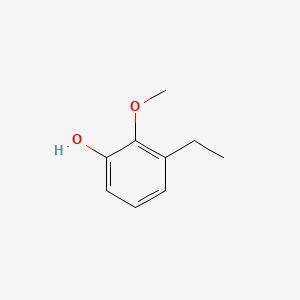

3-Ethyl-2-methoxyphenol

Vue d'ensemble

Description

3-Ethyl-2-methoxyphenol is an organic compound belonging to the class of methoxyphenols. It is characterized by the presence of an ethyl group and a methoxy group attached to a phenol ring. This compound is known for its aromatic properties and is used in various scientific and industrial applications.

Mécanisme D'action

Target of Action

3-Ethyl-2-methoxyphenol, a methoxylated aromatic compound (MAC), is widely distributed in various habitats and is a component of lignin . The primary targets of this compound are likely to be similar to those of other MACs, such as Guaiacol . Guaiacol is thought to have disinfectant properties and is used as an expectorant . It is also present in wood smoke, as a product of pyrolysis of lignin .

Mode of Action

It is known that phenolic compounds like this compound contain a polar covalent o-h bond . The electrons in this bond are strongly drawn towards the oxygen, giving it a partial negative charge, while the electrons are drawn away from the hydrogen, giving it a partial positive charge . This polar character leads to an interaction between molecules where the positively polarized hydrogen of one molecule is attracted to the lone pair electrons on the electronegative oxygen atom of a different molecule . This creates a type of intramolecular attraction called “hydrogen bonding” .

Biochemical Pathways

It is known that macs can be transformed by anaerobic microorganisms through diverse biochemical mechanisms . This transformation probably plays a significant role in the global carbon cycle .

Pharmacokinetics

It is known that the presence of a highly electronegative oxygen confers a measure of polar character to alcohols, which could influence their adme properties .

Result of Action

It is known that macs, such as guaiacol, have demonstrated effective antioxidant activity . Antioxidants are compounds that can interact with free radicals in a safe way, terminate the reaction, and convert them to a harmless molecule by offering an electron . Therefore, they reduce oxidative stress and protect cells from oxidative damage .

Analyse Biochimique

Biochemical Properties

3-Ethyl-2-methoxyphenol, like other phenols, exhibits a range of biochemical properties. It can participate in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules . The nature of these interactions is largely determined by the phenolic structure of this compound, which can form hydrogen bonds with other molecules, influencing their stability and function .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . At certain thresholds, it may exhibit beneficial effects, while at high doses, it could potentially cause toxic or adverse effects

Metabolic Pathways

This compound is likely involved in various metabolic pathways, interacting with enzymes and cofactors . It may also influence metabolic flux or metabolite levels. The specific metabolic pathways involving this compound are not well characterized and warrant further study.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its biochemical activity . It may interact with transporters or binding proteins, influencing its localization or accumulation within cells

Subcellular Localization

The subcellular localization of this compound can affect its activity and function . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for understanding its role in cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Ethyl-2-methoxyphenol can be synthesized through several methods. One common approach involves the methylation of catechol using potash and dimethyl sulfate . Another method includes the hydrolysis of o-anisidine via its diazonium derivative . These reactions typically require controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is often produced through the methylation of o-catechol. This process involves the use of potash and dimethyl sulfate as reagents . The reaction is carried out under specific temperature and pressure conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Ethyl-2-methoxyphenol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the phenolic group into a quinone structure.

Reduction: The compound can be reduced to form different hydroxy derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or ethyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Hydroxy derivatives.

Substitution: Halogenated or nitrated phenols.

Applications De Recherche Scientifique

3-Ethyl-2-methoxyphenol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential antioxidant properties.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Comparaison Avec Des Composés Similaires

2-Methoxyphenol (Guaiacol): Known for its use in flavoring and fragrance industries.

3-Methoxyphenol: Another isomer with similar aromatic properties.

4-Methoxyphenol: Used in the synthesis of various organic compounds.

Uniqueness: 3-Ethyl-2-methoxyphenol is unique due to the presence of both an ethyl and a methoxy group on the phenol ring. This structural configuration imparts distinct chemical and physical properties, making it valuable in specific applications where other methoxyphenols may not be as effective.

Propriétés

IUPAC Name |

3-ethyl-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-7-5-4-6-8(10)9(7)11-2/h4-6,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBHVYWAELLBBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70952188 | |

| Record name | 3-Ethyl-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97678-77-8, 29760-89-2 | |

| Record name | 3-Ethylguaiacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097678778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ETHYLGUAIACOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C363GRY452 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2612878.png)

![2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2612883.png)

![N-(4-methoxybenzyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2612885.png)

![3-benzyl-5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole](/img/structure/B2612886.png)

![N-(2-cyclohex-1-en-1-ylethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2612888.png)

![Methyl 2-methyl-5-{[methyl({7-oxo-6-azabicyclo[3.2.0]heptan-6-yl}methyl)amino]methyl}furan-3-carboxylate](/img/structure/B2612891.png)

![Tert-butyl 7-(6-chloropyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2612896.png)

![2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2612898.png)

![{Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide](/img/structure/B2612900.png)